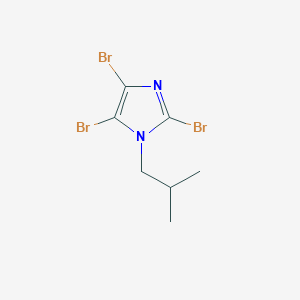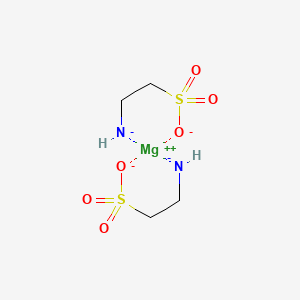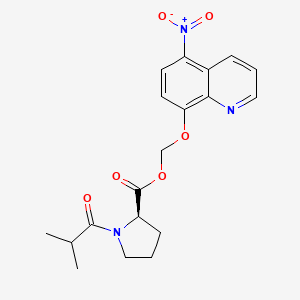
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-nitroquinoline with a suitable alkylating agent to introduce the oxy-methyl group. This is followed by the esterification of the resulting intermediate with isobutyryl-D-proline under appropriate conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the scalability and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The oxy-methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the quinoline ring are key structural features that contribute to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate include:
5-Nitroquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
Nitroxoline: An antibacterial agent with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H21N3O6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(5-nitroquinolin-8-yl)oxymethyl (2R)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)18(23)21-10-4-6-15(21)19(24)28-11-27-16-8-7-14(22(25)26)13-5-3-9-20-17(13)16/h3,5,7-9,12,15H,4,6,10-11H2,1-2H3/t15-/m1/s1 |
InChI Key |
LXUFPWWSKBIHJH-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)C(=O)N1CCC[C@@H]1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


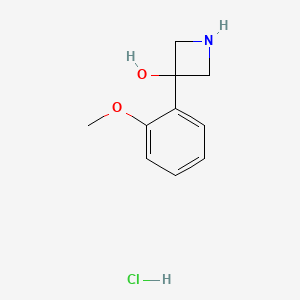
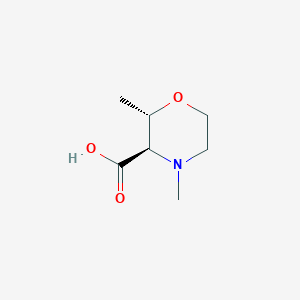
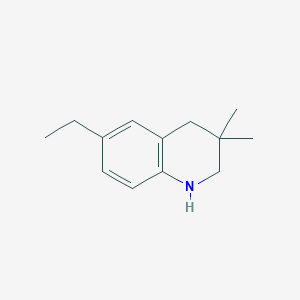


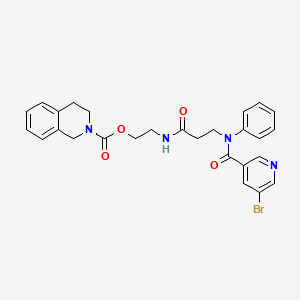
![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)
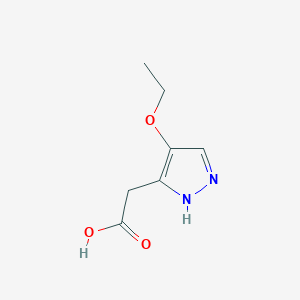
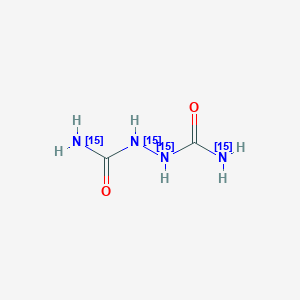
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
